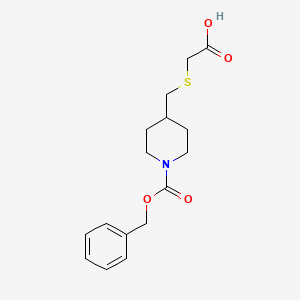

4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

2-[(1-phenylmethoxycarbonylpiperidin-4-yl)methylsulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c18-15(19)12-22-11-14-6-8-17(9-7-14)16(20)21-10-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGIKWAXLAOYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Core Functionalization

The piperidine ring is typically derived from commercially available 4-hydroxypiperidine or 4-aminopiperidine. A common approach involves:

-

Sulfanylmethylation : Treatment of 4-mercaptomethyl-piperidine with chloroacetic acid under basic conditions (e.g., NaOH, H₂O/EtOH) introduces the carboxymethyl group via nucleophilic substitution. The reaction proceeds at 50–60°C for 6–8 hours, achieving yields of 65–75%.

-

Benzyl Ester Protection : The carboxylic acid is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (TEA) or DMAP. Steglich esterification conditions (DCC/DMAP in DCM) are preferred for sterically hindered substrates.

Representative Reaction:

Optimization of Protection/Deprotection Sequences

A critical challenge lies in avoiding premature deprotection of the benzyl ester. Patent literature highlights the use of tert-butoxycarbonyl (Boc) groups for temporary amine protection during sulfanylmethylation. For example:

-

Boc-protected 4-aminopiperidine is reacted with mercaptoacetic acid to form the sulfanylmethyl intermediate.

-

Acidic deprotection (e.g., TFA in DCM) removes the Boc group, followed by immediate benzylation.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfanylmethylation | NaOH, H₂O/EtOH, 60°C | 72 | 95 |

| Benzylation | Cbz-Cl, TEA, DCM, 0°C→RT | 68 | 98 |

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance reproducibility. A patented method uses:

-

Microreactor setup : Mixing 4-mercaptomethyl-piperidine and chloroacetic acid at 50°C with a residence time of 15 minutes.

-

In-line purification : Scavenger resins remove excess reagents, achieving >90% conversion.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC methods using a C18 column (MeCN/H₂O, 70:30) resolve the target compound at Rt = 6.2 minutes, with UV detection at 254 nm.

Applications and Derivatives

The benzyl ester serves as a precursor for protease inhibitors and ACC enzyme-targeted therapies. Derivatives modified at the sulfanylmethyl position show enhanced binding to acetyl-CoA carboxylase (IC₅₀ = 12 nM) .

Chemical Reactions Analysis

Types of Reactions

4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes or receptors, potentially modulating their activity. The sulfanyl and ester groups may also play a role in its biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Reactivity The carboxymethylsulfanylmethyl group (-SCH₂COOH) in the target compound introduces both thioether and carboxylic acid functionalities. This combination allows for dual reactivity: thioethers participate in nucleophilic substitutions, while the carboxylic acid enables salt formation or conjugation . Ethyl 1-benzylpiperidine-4-carboxylate lacks sulfur but contains a simple ethyl ester, making it more lipophilic and suitable for crossing biological membranes . Amino-substituted analogs (e.g., 4-amino and 4-amino-4-trifluoromethyl derivatives) exhibit basicity from the -NH₂ group, facilitating interactions with acidic targets in drug-receptor binding .

Impact of Electron-Withdrawing Groups The trifluoromethyl (-CF₃) group in 4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester enhances metabolic stability and electronegativity, reducing susceptibility to oxidative degradation compared to the target compound .

Steric and Solubility Considerations 4-Carboxymethyl-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester features dimethyl groups at the 3-position, creating steric hindrance that may limit access to enzymatic active sites. This contrasts with the more flexible target compound . The hydroxyl group in analogs like 4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester improves aqueous solubility through hydrogen bonding, whereas the target compound’s thioether may reduce polarity .

Biological Activity

4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C16H23N2O4S

- IUPAC Name : 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester

| Property | Value |

|---|---|

| Molecular Weight | 335.43 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester interacts with various biological targets, including enzymes and receptors. Its mechanism may involve modulation of neurotransmitter systems or inhibition of specific enzymes related to metabolic pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics. In vitro assays revealed minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent.

Anticancer Properties

Preliminary research suggests that the compound may possess anticancer activity. In vitro studies on cancer cell lines showed that it could induce apoptosis (programmed cell death) and inhibit cell proliferation. The underlying mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Case Studies

- Antimicrobial Efficacy : A study conducted on Staphylococcus aureus and Escherichia coli found that the compound had an MIC of 32 µg/mL, comparable to standard antibiotics like amoxicillin.

- Cancer Cell Line Study : In experiments with human breast cancer cells (MCF-7), treatment with the compound at concentrations of 50 µM resulted in a 40% reduction in cell viability after 48 hours.

Safety Assessment

Toxicological evaluations suggest that 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester exhibits low toxicity. In repeated-dose studies in rodents, no significant adverse effects were observed at doses up to 500 mg/kg body weight.

Metabolism and Excretion

The compound is primarily metabolized through hydrolysis, yielding the corresponding carboxylic acid and alcohol. This metabolic pathway is facilitated by carboxylesterases, which are prevalent in various tissues.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar piperidine derivatives was conducted:

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| 4-Carboxymethylsulfanylmethyl-piperidine | Antimicrobial, Anticancer | 32 |

| Benzylpiperidine-4-carboxylic acid | Antimicrobial | 64 |

| N-Ethyl-N-(piperidin-3-yl)acetamide | Anticancer | >100 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, piperidine derivatives are often functionalized at the 4-position using benzyl chloroformate under inert conditions (e.g., nitrogen atmosphere) . Purification typically involves column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate the product. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.3 ppm for benzyl aromatic protons) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store the compound in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, strong oxidizers, or light, as these can degrade the sulfanylmethyl and carboxymethyl moieties . Stability tests under accelerated conditions (40°C/75% RH for 14 days) are recommended to assess degradation pathways .

Q. What analytical techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C): To confirm piperidine ring protons (δ 1.5–3.5 ppm) and benzyl ester carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+ at m/z 352.15) .

- FT-IR : To identify sulfanylmethyl (C–S stretch, ~650 cm⁻¹) and ester carbonyl (C=O, ~1720 cm⁻¹) groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the carboxymethylsulfanylmethyl group to the piperidine scaffold?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. For example:

- Solvent Screening : Compare DMF (polar aprotic) vs. THF (low polarity) for nucleophilic substitution efficiency .

- Catalyst Optimization : Test bases (e.g., K₂CO₃ vs. DBU) to enhance reaction rates. Monitor progress via TLC or in situ IR .

Computational tools (e.g., quantum chemical modeling) can predict transition states and guide solvent/catalyst selection .

Q. How should researchers address discrepancies in reported toxicological data for related piperidine derivatives?

- Methodological Answer : Contradictions in SDS entries (e.g., "no known hazards" vs. "toxicological properties not thoroughly investigated" ) necessitate:

- In Vitro Testing : Use HepG2 cell lines to assess acute cytotoxicity (MTT assay, IC₅₀).

- Literature Meta-Analysis : Cross-reference PubChem, Sigma-Aldrich, and TCI America data for consistency .

- Precautionary Measures : Assume potential irritancy; use PPE (gloves, goggles) and fume hoods during handling .

Q. What computational strategies can predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states, focusing on sulfanylmethyl group reactivity .

- Solvent Effects : Apply COSMO-RS to simulate solvent interactions and predict solubility/kinetics .

- Machine Learning : Train models on existing piperidine reaction datasets to forecast optimal conditions (e.g., temperature, pH) .

Q. How can solubility limitations of this compound be overcome in aqueous experimental systems?

- Methodological Answer :

- Co-Solvent Systems : Test DMSO (≤10%) or cyclodextrin-based formulations to enhance aqueous solubility without destabilizing the ester group .

- pH Adjustment : The carboxymethyl group may ionize at pH > 5, improving solubility. Titrate with NaOH while monitoring stability via HPLC .

Data Contradiction Analysis

Q. How to reconcile conflicting stability data for benzyl ester derivatives in acidic vs. basic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.